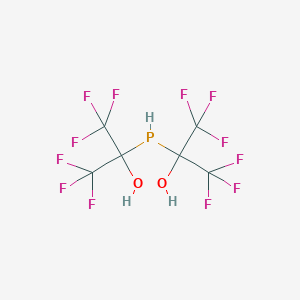
1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL is a fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is commonly used in various scientific research applications due to its ability to facilitate specific chemical reactions.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL involves several steps. One common method includes the reaction of hydrogen fluoride with isopropanol, resulting in the formation of hexafluoroisopropanol . Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine-containing reagents and ensure the purity of the final product.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using hydrogen peroxide, resulting in the formation of epoxides.
Substitution: It can participate in Friedel–Crafts-type reactions, facilitated by its high ionizing power.
Cycloaddition: The compound enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition reactions.
Common reagents used in these reactions include hydrogen peroxide, rhodium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a solvent in peptide chemistry and facilitates various organic reactions.
Biology: The compound is used to denature proteins and stabilize specific protein conformations.
Medicine: It is involved in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL involves its ability to act as a polar solvent with high ionizing power. This property allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The compound’s molecular targets and pathways depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL can be compared with other fluorinated alcohols, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is also a fluorinated alcohol with similar properties and applications.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: Another fluorinated alcohol with comparable reactivity and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C6H3F12O2P |
|---|---|
Molecular Weight |
366.04 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phosphanylpropan-2-ol |
InChI |
InChI=1S/C6H3F12O2P/c7-3(8,9)1(19,4(10,11)12)21-2(20,5(13,14)15)6(16,17)18/h19-21H |
InChI Key |
MSHVGWVGGYOOMV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)PC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


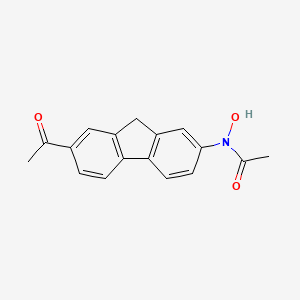

![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
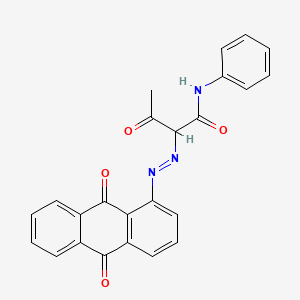
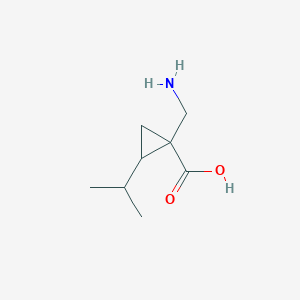

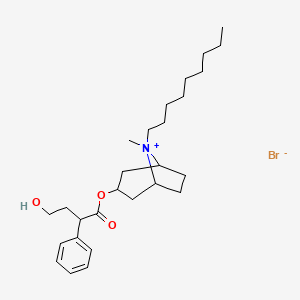
![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
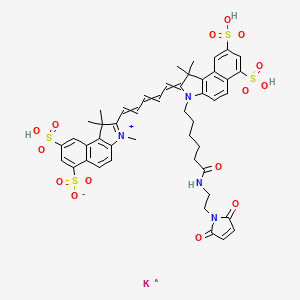
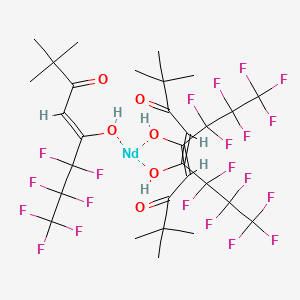
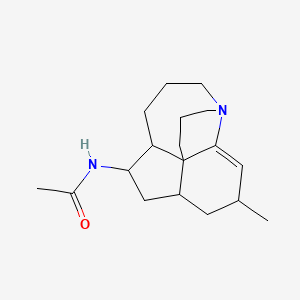

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
